molecular formula C14H20N2NiS4 B2884269 Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel CAS No. 76984-10-6

Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel

Cat. No.: B2884269
CAS No.: 76984-10-6
M. Wt: 403.26
InChI Key: AXCRMXDCPNJRTQ-UHFFFAOYSA-L
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Description

Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is a nickel(II) complex featuring two dithiocarbamate ligands, each substituted with two prop-2-en-1-yl (allyl) groups. The ligand structure comprises a carbamothioyl backbone with sulfur atoms coordinating to the nickel center. The allyl substituents likely influence the compound’s electronic properties and steric profile, which are critical for applications in catalysis or materials science.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)carbamodithioate;nickel(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11NS2.Ni/c2*1-3-5-8(6-4-2)7(9)10;/h2*3-4H,1-2,5-6H2,(H,9,10);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRMXDCPNJRTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=S)[S-].C=CCN(CC=C)C(=S)[S-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2NiS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with ligands containing sulfur and nitrogen donor atoms. One common method involves the reaction of nickel(II) chloride with bis(prop-2-en-1-yl)carbamothioyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel oxides and other oxidation products.

    Reduction: Reduction reactions can convert the nickel center to a lower oxidation state.

    Substitution: Ligand substitution reactions can replace the sulfur or nitrogen ligands with other donor atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel-ligand complexes .

Scientific Research Applications

Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique coordination properties.

    Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel exerts its effects involves coordination with target molecules through its sulfur and nitrogen ligands. This coordination can alter the electronic properties of the target molecules, facilitating various chemical reactions. The nickel center plays a crucial role in stabilizing the compound and enabling its catalytic activity.

Comparison with Similar Compounds

Organometallic Nickel Complexes with Allyl Ligands

Bis(2-methylallyl)nickel (CAS 12261-14-2)

  • Molecular Formula : C₈H₁₄Ni
  • Ligand Structure : Features two 2-methylallyl ligands (h³-coordination) .
  • Key Differences : The methyl substitution on the allyl group increases steric bulk compared to the unsubstituted allyl groups in the target compound. This may reduce reactivity in catalytic processes due to hindered substrate access.
  • Coordination Geometry : Nickel in a pseudo-tetrahedral geometry, common for bis(allyl)nickel complexes .

Table 1: Structural Comparison of Nickel Complexes

Compound Name Molecular Formula CAS Number Ligand Type Coordination Geometry
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel Not available Not reported Dithiocarbamate with allyl Likely square planar
Bis(2-methylallyl)nickel C₈H₁₄Ni 12261-14-2 Methyl-substituted allyl Pseudo-tetrahedral

Platinum and Palladium Carbamothioyl Complexes

Platinum(II) and palladium(II) complexes with carbamothioyl ligands (e.g., N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide) exhibit square-planar geometries, similar to nickel analogs . Key differences include:

  • Metal Center Effects : Nickel complexes are typically more redox-active than platinum or palladium counterparts, influencing catalytic behavior.

Dithiocarbamate Ligand-Containing Compounds

The compound 2-{[bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid () shares a dithiocarbamate backbone with the target nickel complex. Key comparisons include:

  • Ligand Geometry : Both compounds exhibit distorted geometries, with dihedral angles between NCS₂ and other moieties near 90°, as confirmed by X-ray crystallography .
  • Intermolecular Interactions : Hirshfeld surface analysis of the acetic acid derivative revealed dominant H⋯H (55.7%), O⋯H/H⋯O (21.8%), and S⋯H/H⋯S (17.2%) contacts, critical for crystal packing . Similar interactions may stabilize the nickel complex in the solid state.

Table 2: Hirshfeld Surface Contact Contributions

Compound H⋯H (%) O⋯H/H⋯O (%) S⋯H/H⋯S (%) C⋯H/H⋯C (%)
2-{[bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid 55.7 21.8 17.2 3.8
2-(4-Morpholinylacetylthio)acetic acid 37.5 31.2 22.1 5.4

Other Nickel Compounds

Nickel sulfate (NiSO₄) and nickel acetate (C₄H₆NiO₄) are industrially significant, with applications in electroplating and catalysis. Unlike the target compound, these salts are ionic and water-soluble, leading to higher bioavailability and toxicity (e.g., respiratory and dermal hazards) .

Table 3: Toxicological Comparison of Nickel Compounds

Compound Toxicity Profile Key Risks
Nickel sulfate Acute inhalation toxicity (LC₅₀: 0.12 mg/L) Lung damage, skin irritation
Nickel acetate Carcinogenic (IARC Group 2B) Respiratory sensitization
Bis(2-methylallyl)nickel Limited data; likely flammable/explosive Reactivity hazards

Biological Activity

Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel, often abbreviated as Bis(PCN), is a nickel complex that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of nickel salts with prop-2-en-1-ylcarbamothioyl ligands, which are known for their coordination chemistry and ability to interact with various biomolecules. The exploration of Bis(PCN) focuses on its therapeutic potential, particularly in cancer treatment and its mechanisms of action.

The synthesis of Bis(PCN) typically involves the following steps:

  • Preparation of Ligands : Prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.
  • Formation of Nickel Complex : The ligands are then reacted with nickel salts (e.g., nickel chloride or acetate) in solvents like ethanol or methanol under reflux conditions.
  • Isolation and Purification : The resulting complex is isolated by filtration and purified through recrystallization.

The biological activity of Bis(PCN) is primarily attributed to its interaction with cellular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating catalytic reactions and influencing biological pathways. Key mechanisms include:

  • Enzyme Inhibition : Bis(PCN) can inhibit specific enzymes, altering metabolic pathways.
  • Induction of Apoptosis : Studies indicate that Bis(PCN) may trigger apoptotic pathways in cancer cells, particularly by activating caspases, leading to programmed cell death.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of Bis(PCN):

Anticancer Properties

Research indicates that Bis(PCN) exhibits selective cytotoxicity against cancer cell lines while showing minimal effects on non-proliferating healthy cells. For instance, it has been shown to induce apoptosis in U937 tumor cells via a G2/M cell cycle block, leading to caspase activation and subsequent cell death .

Interaction with Biomolecules

The compound's binding affinity to DNA and proteins has been investigated. It appears to interact with DNA through coordination, potentially leading to DNA damage, which is a common mechanism for anticancer agents .

Case Studies

Several studies have documented the biological effects of Bis(PCN):

  • Study on U937 Cells : This study demonstrated that treatment with Bis(PCN) resulted in significant apoptosis in U937 cells, characterized by increased caspase activity and DNA fragmentation .
  • Mechanistic Insights : Another investigation focused on the molecular interactions between Bis(PCN) and cellular components, revealing that it can disrupt mitochondrial function, further contributing to its apoptotic effects .

Data Tables

Biological Activity Effect Cell Type Mechanism
Apoptosis InductionIncreased caspase activityU937 (cancer cells)G2/M phase block
DNA InteractionPotential DNA damageVariousCoordination with DNA
Enzyme InhibitionAltered metabolic pathwaysVariousCompetitive inhibition

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